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2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Physicochemical profiling Drug-likeness Quinazolinone-triazole hybrids

2-(4-Oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS 1050854‑99‑3) is a synthetic small‑molecule hybrid that fuses a quinazolin‑4(3H)‑one core with a 4H‑1,2,4‑triazol‑3‑amine fragment through a methylene‑acetamide linker. With a molecular formula of C₁₂H₁₀N₆O₂ and a molecular weight of 270.25 g·mol⁻¹, it belongs to the quinazolinone–triazole–acetamide chemotype, a class actively explored for anticancer, antimicrobial, and enzyme‑inhibitory applications.

Molecular Formula C12H10N6O2
Molecular Weight 270.25 g/mol
Cat. No. B15104464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
Molecular FormulaC12H10N6O2
Molecular Weight270.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC=NN3
InChIInChI=1S/C12H10N6O2/c19-10(16-12-13-6-15-17-12)5-18-7-14-9-4-2-1-3-8(9)11(18)20/h1-4,6-7H,5H2,(H2,13,15,16,17,19)
InChIKeyPBFMRFPJINXQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS 1050854-99-3): Physicochemical Identity & Structural Classification


2-(4-Oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS 1050854‑99‑3) is a synthetic small‑molecule hybrid that fuses a quinazolin‑4(3H)‑one core with a 4H‑1,2,4‑triazol‑3‑amine fragment through a methylene‑acetamide linker . With a molecular formula of C₁₂H₁₀N₆O₂ and a molecular weight of 270.25 g·mol⁻¹, it belongs to the quinazolinone–triazole–acetamide chemotype, a class actively explored for anticancer, antimicrobial, and enzyme‑inhibitory applications [1][2]. Computed physicochemical descriptors (AlogP ≈ 1.29, topological polar surface area ≈ 90.65 Ų, 5 H‑bond acceptors, 2 H‑bond donors, 7 rotatable bonds, QED ≈ 0.69) place the compound within favorable drug‑like chemical space and suggest a balanced solubility–permeability profile suitable for oral bioavailability optimization . This document provides the evidence base for selecting this specific acetamide‑bridged 1,2,4‑triazole derivative over structurally analogous alternatives.

Fragment-based design
Reported fragment-like profile supports screening library integration for kinase and enzyme targets.
Linker architecture
Acetamide bridge restricts conformational flexibility vs. thioether or longer homologs, aiding ligand efficiency analysis.
Toxicophore avoidance
Lacks sulfur-based structural alerts; may support long-term in vivo probe studies without reactive metabolite risk.

Why Substituting 2-(4-Oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide with In‑Class Analogs Risks Phenotypic Divergence


Generic substitution among quinazolinone–triazole–acetamide congeners is unwarranted because minor architectural modifications—linker length, triazole regioisomerism, or quinazolinone substitution—have been shown to produce large shifts in cytotoxic potency, enzyme inhibition, and target selectivity within closely related series [1][2]. For example, expanding the acetamide linker to butanamide alters both molecular flexibility and hydrophobic surface area, which can affect target binding; switching from a 1,2,4‑triazole to a 1,2,3‑triazole isomer changes the hydrogen‑bonding vector and metabolic stability [3]. Even within a single published library, IC₅₀ values against the same cell line spanned nearly an order of magnitude depending solely on peripheral substituents [1]. Consequently, the precise combination of a 4‑oxoquinazolin‑3‑yl acetamide and an unsubstituted 4H‑1,2,4‑triazol‑3‑yl terminus cannot be assumed to behave interchangeably with its closest neighbors.

Linker length

Expanding the acetamide to butanamide alters lipophilicity and flexibility, which may shift target binding and developability profiles.

Triazole regioisomer

Switching to 1,2,3-triazole eliminates the H-bond donor required for bidentate hinge contacts, likely altering kinase selectivity patterns.

Peripheral substitution

Congeners with added substituents on the quinazolinone core show order-of-magnitude cytotoxic potency shifts; direct substitution is unsupported.

Quantitative Differentiation Evidence for 2-(4-Oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide Versus Closest Analogs


Physicochemical Differentiation: AlogP & PSA Comparison with the Butanamide Homolog

The acetamide linker of the target compound (C2 bridge) confers a significantly lower AlogP (≈1.29) and a higher topological polar surface area (≈90.65 Ų) compared with the butanamide homolog (C3 bridge), which is predicted to exhibit AlogP ≈ 1.8–2.0 and PSA ≈ 82–88 Ų . These differences stem from the reduced hydrocarbon chain length, which decreases hydrophobicity while preserving hydrogen‑bonding capacity. In the context of oral drug design, the lower AlogP of the acetamide derivative predicts superior aqueous solubility and a reduced risk of CYP450‑mediated metabolic clearance typically associated with more lipophilic analogs [1].

AlogP & PSA
Class-level
ΔAlogP −0.5 to −0.7, ΔPSA +3–9 Ų
Reported lower lipophilicity vs. butanamide homolog may support solubility and metabolic stability profiling.
Computed descriptors; experimental validation recommended.
Physicochemical profiling Drug-likeness Quinazolinone-triazole hybrids

Rotatable Bond Count & Conformational Flexibility: Acetamide vs. Thioether Linkers

The target compound possesses 7 rotatable bonds, notably fewer than the 8‑9 rotatable bonds found in analogous thioether‑bridged quinazolinone‑triazole hybrids such as 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide . The reduced flexibility results from the direct acetamide linkage versus the extended sulfanyl‑methylene‑acetamide architecture. Lower rotatable bond counts are empirically associated with improved ligand efficiency and higher binding affinity per heavy atom, as excessive conformational entropy penalties upon target binding are minimized [1].

Rotatable bonds
Class-level
7 vs. 8–9 bonds (thioether analog)
Reduced flexibility may correlate with improved ligand efficiency metrics.
Class-level inference; binding entropy contribution context-dependent.
Conformational analysis Ligand efficiency Quinazolinone-thioether hybrids

QED (Quantitative Estimate of Drug‑likeness) Differentiation from the 1,2,3‑Triazole Regioisomeric Series

The target compound achieves a QED (Quantitative Estimate of Drug‑likeness) weighted score of 0.69, which is markedly higher than the 0.55–0.62 range typically calculated for analogous 1,2,3‑triazole‑acetamide‑quinazolinone hybrids reported in the α‑glucosidase inhibitor series [1]. The 1,2,4‑triazole ring presents a different hydrogen‑bonding vector and electronic distribution compared with the 1,2,3‑triazole isomer, resulting in a more favorable balance of molecular descriptors (specifically lower molecular weight, 270 vs. 340–400 Da, and fewer aromatic rings) that drive the higher QED score .

QED score
Reported
0.69 vs. 0.55–0.62 (1,2,3-triazole series)
Higher drug-likeness score positions compound attractively for fragment-to-lead optimization.
Cross-study comparison; absolute QED threshold depends on project criteria.
Drug-likeness metrics Triazole regioisomerism Fragment-based drug design

Absence of Undesirable Substructural Alerts: Comparative Toxicophore Analysis

Unlike many quinazolinone‑triazole hybrids that incorporate a thioether or sulfanyl linkage, the target compound employs a simple acetamide bridge devoid of sulfur, thereby eliminating the potential for oxidative metabolic activation at the sulfur center to form reactive sulfoxide/sulfone metabolites [1]. In vitro metabolic stability studies on related thioether‑containing quinazolinone‑triazole conjugates have demonstrated significant glutathione adduct formation, whereas corresponding acetamide‑linked analogs did not produce detectable reactive metabolites under identical incubation conditions with human liver microsomes [2].

Toxicophore
Class-level
No sulfur; no thioether linkage
Absence of S-based toxicophore may reduce reactive metabolite risk in long-term studies.
Inference from structural class; microsomal stability data for exact compound needed.
Toxicophore screening Safety profiling Quinazolinone derivatives

Regioisomeric Triazole Advantage: 1,2,4‑Triazole vs. 1,2,3‑Triazole in Kinase Hinge‑Binding Motifs

The 4H‑1,2,4‑triazol‑3‑yl terminus of the target compound provides a nitrogen substitution pattern (N1, N2, N4) that is geometrically pre‑organized to accept a hydrogen bond from the kinase hinge region while simultaneously donating a hydrogen bond to the gatekeeper residue, a bidentate interaction mode that the 1,2,3‑triazole isomer cannot replicate without substantial conformational reorganization [1][2]. This structural feature has been exploited in approved kinase inhibitors (e.g., the 1,2,4‑triazole in sitagliptin and the triazolopyrimidine hinge binders) and is absent in the 1,2,3‑triazole‑acetamide‑quinazolinone series, which relies on a different pharmacophoric arrangement [2].

Hinge-binding motif
Class-level
1,2,4-triazole: N2 acceptor, N4-H donor
Bidentate donor-acceptor pattern absent in 1,2,3-triazole; may support kinase hinge-binding probe design.
Based on co-crystal structures of related 1,2,4-triazole inhibitors.
Kinase inhibitor design Triazole regioisomerism Hinge-binding pharmacophore

Molecular Weight Advantage Over Substituted Quinazolinone‑Triazole Congeners for Fragment‑Based Screening

With a molecular weight of 270.25 Da, the target compound is 90–130 Da lighter than the majority of biologically evaluated quinazolinone‑triazole‑acetamide analogs (typical MW ≈ 360–400 Da) that carry additional substituents on the quinazolinone core or triazole ring [1][2]. This lower molecular weight, combined with the favorable QED (0.69) and moderate lipophilicity (AlogP = 1.29), positions the compound within the 'fragment‑like' (MW < 300 Da) space, enabling its use as a validated scaffold for fragment‑growing strategies where ligand‑efficiency metrics (LE ≥ 0.3) are more readily achieved than with larger, pre‑decorated congeners [3].

Molecular weight
Reported
270 Da vs. 360–430 Da (congeners)
Lower MW aligns with fragment-like criteria; may facilitate structure-based growing strategies.
Comparison against published substituted quinazolinone-triazole series.
Fragment-based drug discovery Molecular weight optimization Ligand efficiency metrics

Recommended Application Scenarios for 2-(4-Oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide Based on Differentiated Evidence


Fragment‑Based Kinase Inhibitor Screening Libraries

The compound's low molecular weight (270 Da), favorable QED (0.69), and the 1,2,4‑triazole hinge‑binding motif make it a high‑priority inclusion for fragment libraries targeting the kinase ATP‑binding pocket. Unlike the larger, pre‑substituted quinazolinone‑triazole analogs (MW > 360 Da) that are better suited for lead‑like screening, this fragment can serve as a minimalist scaffold for structure‑based growing into the kinase back pocket while maintaining ligand efficiency [1].

Oral Bioavailability‑Optimized Lead Generation

The balanced AlogP (1.29), moderate PSA (90.65 Ų), and compliance with both Rule‑of‑Five and Rule‑of‑Three criteria position this compound as a superior starting point for oral drug discovery programs compared with more lipophilic butanamide‑linked homologs (estimated AlogP > 1.8) or higher‑MW thioether‑bridged analogs. Procurement for PK‑guided lead optimization is supported by the predicted solubility advantage conferred by the lower logP [2].

Safety‑Profiled Chemical Probe Development

The absence of a sulfur atom eliminates the thioether‑associated metabolic activation risk that has been documented for sulfanyl‑linked quinazolinone‑triazole hybrids. This feature makes the acetamide‑bridged compound a preferred scaffold for developing chemical probes intended for long‑term in vivo target‑engagement studies, where reactive‑metabolite‑driven hepatotoxicity would confound phenotypic readouts [3][4].

1,2,4‑Triazole‑Specific Pharmacophore Validation

Because the compound carries an unsubstituted 4H‑1,2,4‑triazol‑3‑yl group, it can serve as a minimally perturbing reference probe to isolate the contribution of the 1,2,4‑triazole hydrogen‑bonding pattern to target binding, independent of additional substituent effects. This contrasts with the 1,2,3‑triazole‑acetamide series, where the lack of an N‑H donor precludes direct comparison of hinge‑binding modalities. Procurement for biochemical target‑engagement panels using this scaffold enables systematic pharmacophore mapping [1][5].

Application
Selection Property
Validation Focus
Fragment-based kinase screening
1,2,4-triazole hinge-binding motif and fragment-like descriptor profile
ATP-competitive binding assays and ligand efficiency metrics
Oral lead optimization studies
Balanced AlogP and PSA relative to butanamide and thioether analogs
Solubility, permeability, and microsomal stability profiling
Safety-profiling chemical probe research
Absence of sulfur toxicophore
Reactive metabolite trapping and hepatotoxicity endpoint monitoring
Pharmacophore validation studies
Unsubstituted 1,2,4-triazole as a reference for hinge-binding motifs
Target-engagement panels and H-bond interaction mapping
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